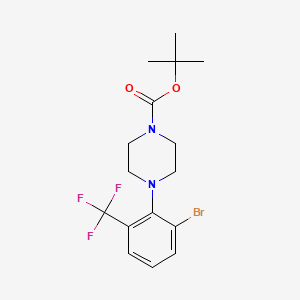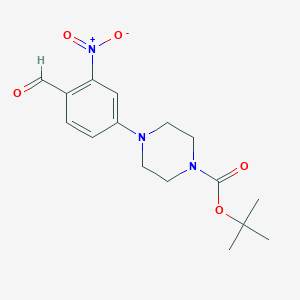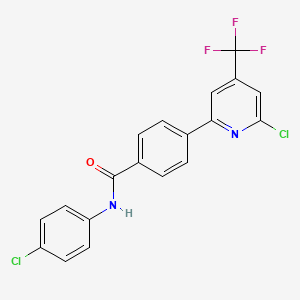
Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
In Situ Spectroelectrochemical Investigations
The study by Hua et al. (2016) focused on the redox-active tris[4-(pyridin-4-yl)phenyl]amine ligand and its incorporation into a metal-organic framework (MOF). This research demonstrated the utility of in situ spectroelectrochemical methods in assessing electroactive MOFs, providing insights into electronic delocalization in such systems. This could hint at applications in electronic materials or sensors based on structural analogs of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine (Hua et al., 2016).
Novel Multicomponent Synthesis
Rahmani et al. (2018) described an efficient synthesis of pyridine-pyrimidines and their bis-derivatives using a three-component reaction catalyzed by an ionic liquid supported on functionalized nanosilica. Such methodologies could be applicable for synthesizing derivatives of this compound, potentially leading to new materials or pharmaceuticals with enhanced properties (Rahmani et al., 2018).
Copper(I) Complexes with Novel Ligands
Dehghanpour et al. (2007) synthesized and characterized copper(I) complexes with new ligands, including pyridin-2-ylmethylene-amine derivatives. Such studies are crucial for developing coordination compounds with potential applications in catalysis, materials science, and as biological agents (Dehghanpour et al., 2007).
Spectral Characterization and Properties
Renuga et al. (2014) investigated the Fourier transform infrared (FT-IR) and FT-Raman spectra of a compound structurally similar to this compound. Their work, focusing on vibrational frequencies and electronic spectra, underlines the importance of such analyses in understanding the structural and electronic properties of chemical compounds, which could be extended to study the properties of this compound and its derivatives (Renuga et al., 2014).
Propiedades
IUPAC Name |
N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWOMUMADIKWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



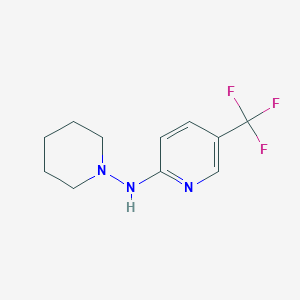
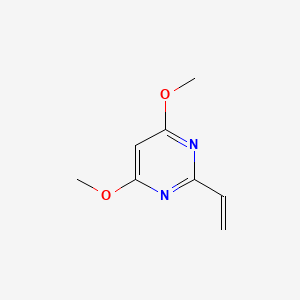
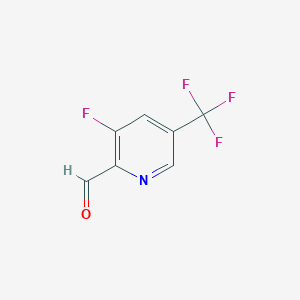

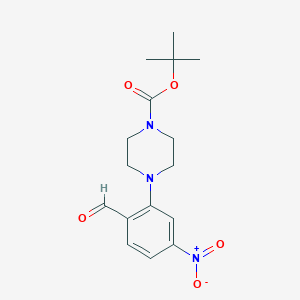
![1-(1-Methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-ethanone](/img/structure/B1401670.png)
![N-[2-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B1401671.png)
![2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone](/img/structure/B1401673.png)

